Cas no 1393-48-2 (Thiostrepton)

Thiostrepton structure
Thiostrepton structure
Product Name:Thiostrepton
CAS No:1393-48-2
MF:C72H85N19O18S5
MW:1664.88680815697
MDL:MFCD00135828
CID:824792
PubChem ID:24900569
Update Time:2025-09-28

Thiostrepton Chemical and Physical Properties

Names and Identifiers

    • Thiostrepton
    • Thiostrepton from Streptomyces azureus
    • x146
    • a-8506
    • thiactin
    • bryamycin
    • THIOSTREPTION
    • antibioticx146
    • antibiotica8506
    • antibiotic6761-31
    • Thiostrepton (200 mg)
    • Alaninamide,
    • Antibiotic X 146
    • Antibiotic A 8506
    • C72H85N19O18S5
    • Thiostrepton (USP)
    • X 146
    • Thiostrepton [USAN]
    • Gargon
    • Prestwick2_000522
    • DSSTox_RID_79517
    • DSSTox_CID_20625
    • DSSTox_GSID_40625
    • BSPBio_002468
    • SPECTRUM1505111
    • NSFFHOGKXHRQEW-DVRIZHICSA-N
    • HMS1569J05
    • HMS2093I06
    • Tox21_110504
    • NSC759821
    • DNC001438
    • DC
    • CCG-213336
    • NCGC00096010-02
    • CHEMBL410968
    • SCHEMBL25847
    • 1393-48-2
    • NSC-759821
    • SR-05000001899-1
    • NS00011841
    • SR-05000001899
    • SBI-0206784.P001
    • SR-05000001899-3
    • SR-05000001899-4
    • AKOS026750174
    • Pharmakon1600-01505111
    • NCGC00096010-01
    • AB01563039_01
    • Alaninamide, N-[2-carboxy-7,8-dihydro-8-hydroxy-4-(1-hydroxyethyl)-7-quinolinyl]isoleucylalanyl-2,3-didehydroalanylalanyl-2-[4a-amino-21-(1,2-dihydroxy-1-methylpropyl)-14-ethylidene-3,4,4a,9,10,11,12,13,14,18,19,20,21,27,28,32a-hexadecahydro-11,28-bis(1-hydroxyethyl)-9,12,19,26-tetraoxo-17H,26H-8,5:18,15:25,22:32,29-tetranitrilo-5H,15H-pyrido[3,2-m][1,11,17,24,4,7,20,27]tetrathiatetraazacyclotriacontin-2-yl]-4-thiazolecarbonyl-2,3-didehydroalanyl-2,3-didehydro-, .alpha.1-lactone
    • NSC 81722
    • NSC81722
    • AKOS040742575
    • NSC170365
    • CHEBI:94340
    • Thiostrepton from Streptomyces azureus, >=90% (HPLC)
    • CHEMBL1981887
    • NCGC00485235-01
    • NSC 170365
    • MDL: MFCD00135828
    • Inchi: 1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15-
    • InChI Key: NSFFHOGKXHRQEW-BXVAPQLOSA-N
    • SMILES: S1C=C2C(NC(C(NC(=CC)C3=NC(CS3)C(NC(C3=NC(=CS3)C(NC3C(C)OC(C4=CC(C(C)O)=C5C=CC(C(C5=N4)O)NC(C(NC(C)C(NC(=C)C(NC(C)C(NC4(C1=N2)CCC(C1=NC(C(NC(=C)C(NC(=C)C(N)=O)=O)=O)=CS1)=NC4C1=CSC3=N1)=O)=O)=O)=O)C(C)CC)=O)=O)C(C)(C(C)O)O)=O)=O)C(C)O)=O

Computed Properties

  • Exact Mass: 1663.49000
  • Monoisotopic Mass: 1663.492
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 17
  • Hydrogen Bond Acceptor Count: 31
  • Heavy Atom Count: 114
  • Rotatable Bond Count: 12
  • Complexity: 3940
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 15
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 999
  • XLogP3: 2.4
  • Topological Polar Surface Area: 701

Experimental Properties

  • Color/Form: Powder.
  • Density: 1.0824 (rough estimate)
  • Melting Point: 248-257°C (dec.)
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.6700 (estimate)
  • Solubility: Soluble in DMSO or chloroform
  • PSA: 701.00000
  • LogP: 4.08640
  • Solubility: Not determined
  • Merck: 13,9440
  • Specific Rotation: D23 -98.5° (glacial acetic acid); -61° (dioxane); -20° (pyridine)

Thiostrepton Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S22;S24/25
  • FLUKA BRAND F CODES:10-21
  • RTECS:XN6300100
  • Hazardous Material Identification: Xn
  • Storage Condition:Powder -80°C 2 years   -20°C 1 year In solvent -80°C 6 months   -20°C 1 month

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